molecular formula C15H15NOS B105286 (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone CAS No. 4651-72-3

(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone

Cat. No.: B105286
CAS No.: 4651-72-3
M. Wt: 257.4 g/mol
InChI Key: QJCQJXOEXKINTC-UHFFFAOYSA-N
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Description

(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone (CAS 4651-72-3) is a bicyclic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2 and a phenyl ketone at position 3. It is commercially available with 95% purity and is utilized in structure-activity relationship (SAR) studies to optimize pharmacological properties .

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c16-15-13(11-8-4-5-9-12(11)18-15)14(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQJXOEXKINTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350691
Record name (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone
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Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-72-3
Record name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)phenylmethanone
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Record name (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Biological Activity

The compound (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone , also known as a derivative of benzo[b]thiophene, has garnered attention for its potential biological activities, particularly in cancer treatment and cellular interactions. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds related to benzo[b]thiophene derivatives exhibit significant biological activities including:

  • Antiproliferative Effects : Studies have shown that these compounds can inhibit the growth of various cancer cell lines.
  • Selective Cytotoxicity : They demonstrate selective killing properties towards cancer cells while sparing normal cells.

Antiproliferative Activity

A study published in Molecules evaluated the antiproliferative activities of several benzo[b]thiophene derivatives against different cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Activity
This compoundL12100.75High
This compoundCEM0.70High
CA-4L12100.05Very High
CA-4HeLa0.03Very High

The compound exhibited an IC50 value of 0.75 µM against L1210 cells and 0.70 µM against CEM cells, indicating potent antiproliferative activity compared to standard treatments like CA-4 which had significantly lower IC50 values.

The mechanism by which these compounds exert their antiproliferative effects involves:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells. Flow cytometry analysis revealed significant increases in the percentage of cells in the G2/M phase after treatment.
    • For instance, K562 cells treated with the compound showed an increase from 22.9% to 30.3% in the G2/M phase at an IC50 concentration.
  • Tubulin Inhibition : Similar to other known antitubulin agents, this compound likely disrupts microtubule dynamics, which is critical for cell division.

Case Studies

A notable case study involved the evaluation of this compound's effects on normal human peripheral blood mononuclear cells (PBMC). The results indicated that at concentrations above 20 µM, there was no significant impact on cell viability, suggesting a favorable selectivity for cancer cells over normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Chlorophenyl Derivative
  • Compound: [(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-(4-chlorophenyl)]methanone (4r)
  • Key Data: Molecular weight: 292.3 g/mol (ESI-MS) NMR: δ 8.16 (s, 2H, NH2), 7.55–7.34 (m, 4H, aromatic), 2.44 (t, 2H, CH2) .
Morpholinyl Derivative
  • Compound: (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-morpholin-4-yl-methanone (CAS 554405-87-7)
  • Properties: The morpholine group introduces a polar, non-aromatic ring, likely improving solubility in aqueous media. This derivative is commercially available but lacks biological data .
Trifluoromethyl Analog
  • Compound: (2-Amino-7-(trifluoromethyl)-8H-indeno[2,1-b]thiophen-3-yl)(phenyl)methanone
  • This is the only 2-amino-3-aroyl thiophene reported in the Cambridge Structural Database (CSD) prior to 2012 .

Heterocyclic Derivatives

Thieno[2,3-d]pyrimidines
  • Example: 3-Benzoyl-4-imino-2-thioxo-4,5,6,7-tetrahydro-benzo[b]thieno[2,3-d]pyrimidine
  • Synthesis : Formed via condensation with sodium ethoxide, introducing a pyrimidine ring. Such derivatives expand bioactivity, particularly in enzyme inhibition (e.g., nitric oxide synthase) .
Azomethine Derivatives
  • Example: {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone
  • Features : Schiff base formation enhances planarity and introduces hydrogen-bonding interactions. These derivatives exhibit antimicrobial and anticancer activities .

Conformational and Crystallographic Differences

  • Parent Compound: The cyclohexene ring adopts a half-chair conformation (puckering parameters: Q = 0.459 Å, θ = 48.9°) .
  • Chlorophenyl Analog :

    • Increased dihedral angles (12.1° between phenyl and chlorophenyl rings) may alter stacking interactions in crystal lattices .
  • Schiff Base Derivatives: Intramolecular O–H···N hydrogen bonds stabilize planar configurations, facilitating interactions with biological targets like adenosine receptors .

Nitric Oxide (NO) Inhibition

  • Pyrimidine Analogs: 5-Fluoro-2-amino-4,6-dichloropyrimidine (IC50 = 2 μM) shows potent NO inhibition, suggesting that halogenation enhances activity. The parent compound lacks direct NO modulation .

Antimicrobial and Anticancer Properties

  • Azomethines : Optimized derivatives demonstrate promising activity in preliminary screens, attributed to the azo group’s ability to chelate metal ions in microbial enzymes .

Allosteric Modulation

  • 2-Aminothiophenes: Act as allosteric enhancers at human A1 adenosine receptors. Substituents on the aryl group (e.g., chloro, trifluoromethyl) fine-tune binding affinity .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
Parent Compound 283.39 Phenyl
4-Chlorophenyl Derivative 292.3 124–125 4-Cl
Trifluoromethyl Analog CF3

Q & A

Q. What is the standard synthetic route for (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone?

The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene) with phenylisothiocyanate in 1,4-dioxane containing triethylamine and elemental sulfur. After refluxing for 5 hours, the product is isolated via acidified ice/water precipitation, followed by filtration and recrystallization from 1,4-dioxane . Key parameters include solvent polarity, stoichiometry of sulfur, and reaction time to optimize intermediate thiazole/thiazolidinone formation.

Q. How is the structural integrity of this compound confirmed in academic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, SC-XRD at 173 K revealed a mean C–C bond length of 0.005 Å and an R factor of 0.038, confirming the bicyclic thiophene core and ketone geometry . Complementary techniques include 1^1H/13^{13}C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and FT-IR (C=O stretch ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can synthetic yield be improved for derivatives of this compound?

Yield optimization involves solvent selection (e.g., THF for better solubility of intermediates), catalyst screening (e.g., NaH for deprotonation in benzylidene derivatization), and controlled reaction temperatures. For instance, using NaH in THF at 0°C for benzyloxy-substituted analogs improved regioselectivity by 22% compared to room-temperature conditions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) further enhances purity (>95%) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

SC-XRD data reveals N–H⋯O hydrogen bonds forming infinite 1D chains along the [1 0 1] direction, with donor-acceptor distances of 2.89–3.02 Å. These interactions, coupled with π-π stacking (3.8 Å between benzo[b]thiophene and phenyl rings), contribute to lattice stability . Advanced studies employ Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How are pharmacological activities of derivatives assessed in structure-activity relationship (SAR) studies?

Derivatives are designed via substitutions at the amino or ketone groups. For example, morpholine substitution at the ketone moiety (e.g., CAS 554405-87-7) enhances solubility for in vitro assays. Biological evaluation includes kinase inhibition assays (IC50_{50} determination) and cytotoxicity screening (MTT assay on cancer cell lines). SAR trends show that electron-withdrawing groups on the phenyl ring improve target affinity by 3–5-fold .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, the C3 position of the thiophene ring exhibits high nucleophilicity (Fukui index ff^- = 0.12), favoring alkylation or acylation reactions . Molecular docking (AutoDock Vina) further evaluates binding modes to biological targets like adenosine receptors .

Q. How are contradictions in spectral data resolved during characterization?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, the keto-enol tautomerism of the methanone group can lead to split 1^1H NMR peaks. Resolution involves variable-temperature NMR (VT-NMR) to observe equilibrium shifts or SC-XRD to confirm dominant tautomers . For mass spectral anomalies (e.g., M+2 isotopes from sulfur), high-resolution MS (HRMS) with <5 ppm error validates molecular formulas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone
Reactant of Route 2
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(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone

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